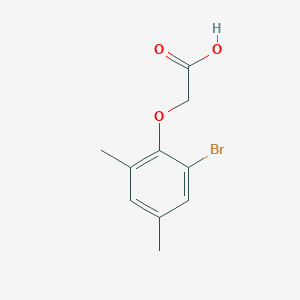

(2-Bromo-4,6-dimethylphenoxy)acetic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-4,6-dimethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISIDZGSQIHSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345085 | |

| Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38206-98-3 | |

| Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromo-4,6-dimethylphenoxy)acetic acid molecular weight

An In-depth Technical Guide on (2-Bromo-4,6-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a compound of interest in various research and development applications. The information is presented to be a valuable resource for professionals in the fields of chemistry, pharmacology, and materials science.

Molecular Properties

The fundamental molecular characteristics of (2-Bromo-4,6-dimethylphenoxy)acetic acid are summarized below. These values are critical for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₃[1] |

| Molecular Weight | 259.10 g/mol [1] |

| CAS Number | 38206-98-3[1] |

Structural Information

The molecular structure of (2-Bromo-4,6-dimethylphenoxy)acetic acid is key to understanding its chemical reactivity and biological interactions. The logical relationship of its constituent atoms is depicted in the following diagram.

Caption: Molecular structure of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Experimental Considerations

When working with (2-Bromo-4,6-dimethylphenoxy)acetic acid, it is crucial to adhere to standard laboratory safety protocols. For accurate experimental results, the purity of the compound should be verified, and it should be stored under appropriate conditions to prevent degradation. For quantitative analysis, precise measurement of the compound's mass is essential, and the molecular weight provided in this guide should be used for all stoichiometric calculations.

This guide is intended for research use only and is not for diagnostic or therapeutic use.

References

An In-depth Technical Guide on the Physical Properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a synthetic organic compound with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its physical properties is crucial for its synthesis, purification, formulation, and application in drug development and other scientific endeavors. This technical guide provides a summary of the available physical data for this compound. Due to the limited availability of specific experimental data in public databases, this guide also furnishes detailed experimental protocols for the determination of key physical properties, including melting point, solubility, and pKa. These methodologies are intended to empower researchers to characterize this and similar novel compounds in the laboratory.

Core Physical and Chemical Data

While specific experimental data for (2-Bromo-4,6-dimethylphenoxy)acetic acid is not widely available in public literature and chemical databases, its fundamental molecular properties have been established. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.10 g/mol | [1] |

| CAS Number | 38206-98-3 | [1] |

The absence of readily available data for properties such as melting point, boiling point, and solubility underscores the importance of the experimental protocols detailed in the subsequent sections for any researcher working with this compound.

Predicted and General Spectral Characteristics

While specific spectra for (2-Bromo-4,6-dimethylphenoxy)acetic acid are not available, general principles of spectroscopy can be used to predict the expected features in its ¹H NMR, ¹³C NMR, IR, and mass spectra.

-

¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, the methyl protons on the benzene ring, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and dimethyl substituents.

-

¹³C NMR Spectroscopy : The spectrum should display unique signals for each of the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield end of the spectrum (typically 170-185 ppm). The aromatic carbons' chemical shifts will be affected by the substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretching absorption should be observed around 1700-1725 cm⁻¹. The spectrum will also show C-O stretching, and aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry : The mass spectrum will show a molecular ion peak (M+). Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity to the M+ peak will be observed, arising from the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).[3][4] Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic cleavages.[5]

Experimental Protocols for Physical Property Determination

The following sections provide detailed methodologies for the experimental determination of the key physical properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Melting Point Determination

The melting point is a critical indicator of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline (2-Bromo-4,6-dimethylphenoxy)acetic acid is finely powdered.

-

Capillary Tube Packing: A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample to pack a small amount of the compound to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.[6][7][8][9]

Below is a graphical representation of the workflow for melting point determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of (2-Bromo-4,6-dimethylphenoxy)acetic acid (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The test tubes are agitated vigorously for a set period (e.g., 1-2 minutes).

-

Observation: The samples are visually inspected to determine if the compound has completely dissolved. Solubility can be qualitatively described as soluble, partially soluble, or insoluble.[5]

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is a critical parameter in understanding its behavior in biological systems and in designing extraction and purification protocols.

Methodology (Potentiometric Titration):

-

Solution Preparation: A known concentration of (2-Bromo-4,6-dimethylphenoxy)acetic acid is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[10][11][12]

Conclusion

While specific, publicly available experimental data on the physical properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid is limited, this guide provides the foundational molecular information and, more importantly, detailed experimental protocols for its characterization. The provided methodologies for determining melting point, solubility, and pKa are robust and widely applicable in chemical research. By following these protocols, researchers can generate the necessary data to support the synthesis, purification, and application of this and other novel compounds in their work. The predicted spectral characteristics also offer a valuable reference for the structural elucidation of this molecule.

References

- 1. scbt.com [scbt.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. spectrabase.com [spectrabase.com]

- 8. Compound... [chemdiv.com]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. youtube.com [youtube.com]

- 12. Acetic acid, bromo- [webbook.nist.gov]

An In-depth Technical Guide on (2-Bromo-4,6-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a molecule of interest in chemical research and potential drug development. This document details its chemical structure, synthesis, and physicochemical properties, presenting available data in a structured format to facilitate research and development efforts.

Chemical Structure and Identification

(2-Bromo-4,6-dimethylphenoxy)acetic acid, identified by the CAS Number 38206-98-3, possesses a well-defined chemical structure. The molecule consists of a phenoxyacetic acid core, substituted with a bromine atom at the 2-position and two methyl groups at the 4- and 6-positions of the phenyl ring.

Molecular Formula: C₁₀H₁₁BrO₃[][2]

Molecular Weight: 259.10 g/mol [][2]

The structural arrangement of the substituents on the aromatic ring is crucial for its chemical reactivity and potential biological activity.

Figure 1. Chemical structure of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₃ | [][2] |

| Molecular Weight | 259.10 g/mol | [][2] |

| CAS Number | 38206-98-3 | [][2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (predicted) | - |

Synthesis

A plausible and widely used method for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the corresponding phenoxide.

Synthetic Pathway

The synthesis would proceed in two main steps:

-

Formation of the Phenoxide: 2-Bromo-4,6-dimethylphenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group and form the sodium or potassium 2-bromo-4,6-dimethylphenoxide.

-

Williamson Ether Synthesis: The resulting phenoxide is then reacted with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, or its corresponding ester (e.g., ethyl bromoacetate). Subsequent acidification of the reaction mixture yields the desired (2-Bromo-4,6-dimethylphenoxy)acetic acid.

References

Physicochemical Properties and Expected Solubility Profile

An In-depth Technical Guide on the Solubility of (2-Bromo-4,6-dimethylphenoxy)acetic acid

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for (2-Bromo-4,6-dimethylphenoxy)acetic acid. This guide, therefore, provides a comprehensive framework based on the known properties of structurally similar compounds, such as other phenoxyacetic acid derivatives. The experimental protocols detailed herein are established, standardized methods applicable for the determination of solubility for crystalline organic acids. This document is intended for researchers, scientists, and drug development professionals.

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a substituted phenoxyacetic acid. The presence of the carboxylic acid group suggests some degree of solubility in polar solvents, particularly those capable of hydrogen bonding. However, the aromatic ring, the bromo substituent, and the two methyl groups contribute to its lipophilic character, which will influence its solubility in non-polar organic solvents. While quantitative data is not available, a qualitative solubility profile can be anticipated based on the behavior of similar aromatic carboxylic acids.

Table 1: Anticipated Qualitative Solubility of (2-Bromo-4,6-dimethylphenoxy)acetic acid

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |

| Water | Polar Protic | Sparingly soluble to Insoluble | The polar carboxylic acid group is countered by the large, non-polar bromo-dimethylphenyl group. |

| Methanol / Ethanol | Polar Protic | Soluble | Alcohols are effective at solvating both the polar carboxylic acid head and the non-polar aromatic ring. |

| Acetone | Polar Aprotic | Soluble | Good general solvent for many organic compounds. |

| Dichloromethane | Non-polar | Moderately Soluble | The lipophilic character of the molecule suggests some solubility. |

| Diethyl Ether | Polar Aprotic | Soluble | Often a good solvent for carboxylic acids. |

| Toluene | Non-polar | Sparingly Soluble | Solubility is expected to be limited due to the polarity of the carboxylic acid group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | DMSO is a powerful solvent for a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a solid in a liquid is the shake-flask method.[1] This method involves creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solid.

Shake-Flask Method for Thermodynamic Solubility

This protocol outlines the steps to determine the solubility of a crystalline organic acid in various solvents.

Materials:

-

(2-Bromo-4,6-dimethylphenoxy)acetic acid (solid)

-

Selected solvents (e.g., water, ethanol, methanol, etc.)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

-

Preparation: Add an excess amount of solid (2-Bromo-4,6-dimethylphenoxy)acetic acid to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution has been reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

Quantification: Determine the concentration of the solute in the filtrate using a suitable analytical method.

Quantification Methods

a) Gravimetric Analysis: This is a straightforward method for determining concentration.[2][3][4]

-

Accurately weigh a portion of the clear filtrate.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dried solute is achieved.

-

The solubility can be calculated as the mass of the dried solute per volume or mass of the solvent.

b) UV-Vis Spectroscopy: This method is suitable for aromatic compounds that exhibit UV absorbance.[5][6]

-

Determine λmax: Prepare a dilute solution of the compound in the solvent of interest and scan a range of UV wavelengths to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

-

Measure Sample Absorbance: Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.

-

Calculate Concentration: Use the absorbance of the sample and the calibration curve to determine the concentration of the saturated solution.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: A flowchart of the experimental workflow for determining solubility.

Relevant Signaling Pathway

Phenoxyacetic acid derivatives are widely known to function as synthetic auxins, a class of herbicides.[7][8] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[9] The following diagram illustrates a simplified auxin signaling pathway that is targeted by such compounds.

Caption: Simplified signaling pathway for synthetic auxins like phenoxyacetic acids.

References

- 1. tandfonline.com [tandfonline.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Unknown: A Technical Safety and Handling Guide for (2-Bromo-4,6-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive and officially verified Safety Data Sheet (SDS) and detailed toxicological data for (2-Bromo-4,6-dimethylphenoxy)acetic acid (CAS No. 38206-98-3) are not publicly available. This compound is intended for research use only.[1] In the absence of specific data, this guide is formulated based on established best practices for handling novel or uncharacterized chemical compounds.[2][3] The primary principle is to treat this substance as potentially hazardous until sufficient data becomes available.[2][3]

Compound Identification and Assumed Hazards

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a halogenated aromatic carboxylic acid derivative. While specific data is unavailable, an analysis of its structural motifs suggests potential hazards that must be considered. The presence of a bromo-aromatic group and a carboxylic acid functional group indicates that the compound could be corrosive, an irritant, and potentially toxic if ingested, inhaled, or absorbed through the skin.

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 38206-98-3 | [1][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][4] |

| Molecular Weight | 259.10 g/mol |[1][4] |

Prudent Laboratory Practices and Risk Mitigation

Given the unknown toxicological profile, a thorough risk assessment is mandatory before any handling of (2-Bromo-4,6-dimethylphenoxy)acetic acid.[5][6] The core of this assessment is to minimize all potential routes of exposure—inhalation, dermal, ocular, and ingestion.

Engineering Controls

Engineering controls are the first and most effective line of defense in preventing exposure.[2]

-

Chemical Fume Hood: All handling of (2-Bromo-4,6-dimethylphenoxy)acetic acid, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[3]

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Administrative Controls

These are work practices designed to reduce the risk of exposure.[2]

-

Restricted Access: Only trained and authorized personnel should have access to the compound.

-

Minimization: Use the smallest quantity of the compound necessary for the experiment.

-

Designated Area: Establish a designated area within the laboratory for the handling and storage of this compound.[3]

-

Labeling: All containers must be clearly labeled with the compound name, CAS number, and a statement indicating that the hazards are not fully known.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is crucial as the final barrier against exposure. The following table outlines the recommended PPE for handling (2-Bromo-4,6-dimethylphenoxy)acetic acid.

| Operation | Recommended PPE |

| Storage and Transport | - Laboratory Coat- Safety Glasses- Nitrile Gloves |

| Weighing and Aliquoting (in a fume hood) | - Laboratory Coat- Chemical Splash Goggles- Face Shield (recommended)- Double-gloving with Nitrile Gloves- Respiratory Protection (if there is a risk of aerosolization) |

| Experimental Use (in a fume hood) | - Laboratory Coat- Chemical Splash Goggles- Nitrile Gloves |

Experimental Protocols: Handling and Storage

General Handling Workflow

The following diagram illustrates a prudent workflow for handling a research chemical with unknown hazards.

Storage

-

Store in a tightly sealed, clearly labeled container.[3]

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Store in secondary containment to prevent spills.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[7] |

Spill Response

The response to a spill should be dictated by its size and location.

Waste Disposal

All waste contaminated with (2-Bromo-4,6-dimethylphenoxy)acetic acid, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[2]

-

Collect all waste in a designated, sealed, and clearly labeled container.

-

Dispose of the waste in accordance with institutional, local, and national regulations.

Conclusion

The safe handling of (2-Bromo-4,6-dimethylphenoxy)acetic acid requires a cautious and proactive approach due to the lack of specific safety data. By adhering to the principles of risk assessment, utilizing appropriate engineering controls and PPE, and following established protocols for handling, storage, and disposal, researchers can minimize potential risks. It is imperative to seek further information from the supplier and to conduct a thorough hazard assessment before use.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. twu.edu [twu.edu]

- 4. (2-bromo-4,6-dimethylphenoxy)acetic acid | 38206-98-3 [sigmaaldrich.com]

- 5. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 6. acs.org [acs.org]

- 7. fishersci.com [fishersci.com]

Unraveling the Molecular Gambit: A Technical Guide to the Mechanism of Action of (2-Bromo-4,6-dimethylphenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a synthetic auxin herbicide belonging to the phenoxyacetic acid class of compounds. While specific quantitative data for this particular molecule is not extensively available in public literature, its mechanism of action can be confidently inferred from the well-established activities of structurally related and commercially significant analogues such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA). This guide elucidates the core mechanism, focusing on the molecular interactions with the auxin signaling pathway, which leads to uncontrolled growth and ultimately, the death of susceptible plant species. The information presented herein is synthesized from extensive research on the broader class of phenoxyacetic acid herbicides.

Core Mechanism of Action: Hijacking the Auxin Signaling Pathway

The primary mechanism of action of (2-Bromo-4,6-dimethylphenoxy)acetic acid is to function as a persistent mimic of the natural plant hormone indole-3-acetic acid (IAA). By masquerading as IAA, it overwhelms the plant's natural hormonal regulation, leading to a cascade of physiological disruptions. The central molecular event is the binding of the synthetic auxin to the TIR1/AFB family of F-box proteins, which are the substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

This binding event stabilizes the interaction between the TIR1/AFB receptor and the Aux/IAA family of transcriptional repressor proteins. The formation of this co-receptor complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The elimination of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then modulate the expression of a wide array of auxin-responsive genes. The sustained and unregulated activation of these genes results in aberrant and uncontrolled plant growth, manifesting as epinasty, tissue swelling, and eventual necrosis.

Signaling Pathway Diagram

Caption: The auxin signaling pathway disrupted by (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Quantitative Data on Related Phenoxyacetic Acid Herbicides

| Compound | Target Species | Endpoint | Value (µM) |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Arabidopsis thaliana | Root Elongation IC50 | 1.0 |

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Lemna minor | Growth Inhibition EC50 | 6.62 |

Note: The herbicidal efficacy is dependent on the plant species and the experimental conditions.

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the auxin-like activity of phenoxyacetic acid derivatives.

Root Elongation Assay (e.g., in Arabidopsis thaliana)

This assay is a standard method to quantify the inhibitory effect of auxinic compounds on plant growth.

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a 70% ethanol solution followed by a bleach solution. Rinse thoroughly with sterile water. Plate the seeds on Murashige and Skoog (MS) agar medium in Petri dishes.

-

Stratification and Germination: Cold-treat (stratify) the plates at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at approximately 22°C.

-

Treatment Application: After a set period of growth (e.g., 4-5 days), transfer seedlings of uniform size to new MS agar plates containing a range of concentrations of (2-Bromo-4,6-dimethylphenoxy)acetic acid (dissolved in a suitable solvent like DMSO and then diluted in the medium). A solvent control plate should be included.

-

Growth Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. After a further period of growth (e.g., 3-5 days), scan the plates and measure the primary root length using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the data to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of root growth).

In Vitro Binding Assay (Surface Plasmon Resonance - SPR)

This biophysical technique can be used to measure the binding affinity of the compound to the auxin receptor.

-

Protein Expression and Purification: Express and purify the TIR1 or a relevant AFB protein, often in complex with a component of the SCF complex like ASK1, using a suitable expression system (e.g., insect or bacterial cells).

-

Chip Preparation: Immobilize the purified receptor protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Binding Analysis: Prepare a series of dilutions of (2-Bromo-4,6-dimethylphenoxy)acetic acid in a suitable running buffer. In the presence of a specific Aux/IAA peptide (containing the degron motif), inject the compound solutions over the sensor chip surface.

-

Data Acquisition and Analysis: Measure the change in the SPR signal (in response units, RU) over time to monitor the association and dissociation of the compound. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Experimental Workflow Diagram

Caption: Generalized experimental workflows for assessing auxin-like activity.

Structure-Activity Relationship (SAR)

The herbicidal activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the phenyl ring. For auxin-like activity, an acidic side chain (acetic acid) is crucial. The substituents on the aromatic ring, such as the bromo and methyl groups in (2-Bromo-4,6-dimethylphenoxy)acetic acid, influence the molecule's steric and electronic properties. These properties, in turn, affect its binding affinity to the TIR1/AFB receptor pocket and its metabolic stability within the plant. The specific substitution pattern of (2-Bromo-4,6-dimethylphenoxy)acetic acid is predicted to confer a high degree of auxin activity, similar to other halogenated and methylated phenoxyacetic acids.

Conclusion

(2-Bromo-4,6-dimethylphenoxy)acetic acid almost certainly exerts its herbicidal effects by acting as a synthetic auxin. It is anticipated to bind to the TIR1/AFB auxin co-receptor complex, promoting the degradation of Aux/IAA transcriptional repressors and leading to the uncontrolled expression of auxin-responsive genes. This disruption of hormonal homeostasis results in catastrophic developmental abnormalities and the death of susceptible plants. While direct experimental data for this specific compound is sparse, the well-documented mechanism of action of its close chemical relatives provides a robust framework for understanding its biological activity. Further research is warranted to quantify the specific binding affinities and herbicidal efficacy of (2-Bromo-4,6-dimethylphenoxy)acetic acid to fully characterize its molecular profile.

(2-Bromo-4,6-dimethylphenoxy)acetic Acid: A Technical Overview of a Novel Molecule

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a synthetic organic compound with potential biological activities. Due to the limited availability of direct research on this specific molecule, this document summarizes its known chemical properties and presents a hypothesized biological context based on its structural similarity to the well-characterized class of phenoxyacetic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry, biology, and drug development who are interested in exploring the potential of this and related compounds.

Introduction

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a halogenated derivative of phenoxyacetic acid. The core structure, consisting of a phenyl ring linked to a carboxylic acid via an ether bond, is a common scaffold in biologically active molecules. The addition of a bromine atom and two methyl groups to the phenyl ring is expected to significantly influence its physicochemical properties and, consequently, its interaction with biological systems. While empirical data on the biological effects of this specific compound are not currently available in peer-reviewed literature, its structural analogy to synthetic auxin herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), provides a strong basis for hypothesizing its potential mechanism of action.

Chemical and Physical Properties

A summary of the known chemical and physical properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid is presented below.

| Property | Value |

| CAS Number | 38206-98-3 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | No Data Available |

| Melting Point | No Data Available |

| Boiling Point | No Data Available |

| Solubility | No Data Available |

| pKa | No Data Available |

Synthesis

While a specific, detailed protocol for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid is not published, a general and plausible synthetic route can be derived from established methods for preparing phenoxyacetic acids. The most common approach is the Williamson ether synthesis.

General Synthetic Workflow

The synthesis would likely involve the reaction of 2-bromo-4,6-dimethylphenol with a haloacetic acid (such as chloroacetic acid or bromoacetic acid) in the presence of a base.

Caption: General workflow for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Experimental Protocol (General)

Disclaimer: This is a generalized protocol and has not been optimized for (2-Bromo-4,6-dimethylphenoxy)acetic acid. Appropriate safety precautions must be taken.

-

Deprotonation of Phenol: To a solution of 2-bromo-4,6-dimethylphenol in a suitable solvent (e.g., water or ethanol), add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding phenoxide salt.

-

Nucleophilic Substitution: To the phenoxide solution, add a haloacetic acid (e.g., chloroacetic acid). The reaction mixture is then heated to reflux for several hours to facilitate the nucleophilic substitution, forming the sodium or potassium salt of the desired product.

-

Acidification: After cooling the reaction mixture, it is acidified with a strong mineral acid, such as hydrochloric acid, to a pH of approximately 1-2. This protonates the carboxylate, leading to the precipitation of the crude (2-Bromo-4,6-dimethylphenoxy)acetic acid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration and washed with cold water to remove inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) to yield the pure compound.

Biological Activity (Hypothesized)

There is currently no published data on the biological activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid. However, based on its structural similarity to phenoxyacetic acid herbicides, it is plausible that it may act as a synthetic auxin.

Hypothesized Mechanism of Action: Synthetic Auxin

Phenoxyacetic acids are known to mimic the natural plant hormone indole-3-acetic acid (IAA).[1][2] At supraoptimal concentrations, these synthetic auxins disrupt normal plant growth and development, leading to uncontrolled cell division and elongation, and ultimately, cell death in susceptible plants.[3]

The proposed molecular mechanism involves the binding of the synthetic auxin to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) family of proteins.[4] This binding event promotes the interaction between the TIR1/AFB complex and Aux/IAA transcriptional repressor proteins.[5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[4] The degradation of these repressors allows for the expression of auxin-responsive genes, which, at high levels, leads to the phytotoxic effects characteristic of these herbicides.[6][7]

Caption: Hypothesized signaling pathway for (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Potential Therapeutic or Other Biological Activities

While the primary hypothesis points towards herbicidal activity, the phenoxyacetic acid scaffold is also present in some therapeutic agents. Therefore, other potential biological activities cannot be ruled out without experimental evidence.

Quantitative Data

There is no quantitative data available in the public domain regarding the biological activity of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

In Vitro Activity

| Assay Type | Target | Metric (e.g., IC₅₀, EC₅₀) | Value |

| No Data Available | No Data Available | No Data Available | No Data Available |

In Vivo Activity

| Animal Model | Dosing Regimen | Efficacy Metric | Result |

| No Data Available | No Data Available | No Data Available | No Data Available |

Pharmacokinetic Parameters

| Parameter | Value |

| Absorption | No Data Available |

| Distribution | No Data Available |

| Metabolism | No Data Available |

| Excretion | No Data Available |

Experimental Protocols for Biological Evaluation

As no biological studies have been published for this compound, there are no specific experimental protocols to cite. However, for researchers interested in investigating its potential auxin-like activity, the following standard assays would be appropriate starting points.

Seed Germination and Root Elongation Assay

This is a fundamental assay to assess the phytotoxicity of a compound. Seeds of a model plant (e.g., Arabidopsis thaliana or cress) would be germinated on media containing various concentrations of (2-Bromo-4,6-dimethylphenoxy)acetic acid. Inhibition of root growth and other developmental abnormalities would be quantified.

Auxin Receptor Binding Assay

A competitive binding assay using purified TIR1/AFB receptors could determine if the compound directly interacts with these proteins. This would typically involve using a labeled known auxin (e.g., radiolabeled IAA) and measuring its displacement by the test compound.

Gene Expression Analysis

Quantitative real-time PCR (qRT-PCR) or RNA sequencing could be used to measure the expression levels of known auxin-responsive genes in plant tissues treated with the compound. An upregulation of these genes would provide evidence for an auxin-like mechanism of action.

Conclusion and Future Directions

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a molecule with a chemical structure that suggests potential biological activity, most plausibly as a synthetic auxin. This technical guide has provided its known chemical properties and a hypothesized mechanism of action based on its structural similarity to phenoxyacetic acid herbicides. At present, there is a clear lack of empirical data on the biological effects of this compound.

Future research should focus on the synthesis and purification of (2-Bromo-4,6-dimethylphenoxy)acetic acid, followed by a systematic evaluation of its biological activity. Initial screening for herbicidal effects, followed by more detailed mechanistic studies as outlined in this guide, would be a logical progression. Such research would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the phenoxyacetic acid class of compounds.

References

- 1. cdn.nufarm.com [cdn.nufarm.com]

- 2. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 3. nbinno.com [nbinno.com]

- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Potential Research Applications of (2-Bromo-4,6-dimethylphenoxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities and research applications of (2-Bromo-4,6-dimethylphenoxy)acetic acid is limited in publicly available scientific literature. This guide, therefore, extrapolates potential research uses based on the well-documented activities of structurally related phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundation for future investigation into this specific molecule.

Introduction

(2-Bromo-4,6-dimethylphenoxy)acetic acid is a substituted phenoxyacetic acid with a chemical structure that suggests potential for biological activity. The core phenoxyacetic acid scaffold is a privileged structure in medicinal chemistry and agrochemistry, known to interact with a variety of biological targets. The presence of a bromine atom and two methyl groups on the phenyl ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its pharmacokinetic and pharmacodynamic properties. Based on the activities of analogous compounds, potential research avenues for (2-Bromo-4,6-dimethylphenoxy)acetic acid include its investigation as an anti-inflammatory, anti-cancer, anti-diabetic, and anti-mycobacterial agent.

Physicochemical Properties

A summary of the basic physicochemical properties of (2-Bromo-4,6-dimethylphenoxy)acetic acid is presented below.

| Property | Value | Reference |

| CAS Number | 38206-98-3 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.10 g/mol | [1] |

Potential Research Areas and Supporting Data from Related Compounds

The following sections outline potential areas of research for (2-Bromo-4,6-dimethylphenoxy)acetic acid, supported by data from structurally similar compounds.

Anti-Inflammatory Activity

Phenoxyacetic acid derivatives have been explored for their anti-inflammatory properties. The mechanism often involves the inhibition of enzymes or signaling pathways involved in the inflammatory response.

Quantitative Data from Related Phenoxyacetic Acid Derivatives:

| Compound | Biological Target/Assay | IC₅₀ / Activity | Reference |

| Pyrazoline-phenoxyacetic acid derivative 6a | COX-2 Inhibition | 0.03 µM | [2] |

| Pyrazoline-phenoxyacetic acid derivative 6c | COX-2 Inhibition | 0.03 µM | [2] |

Anti-Cancer Activity

Several studies have investigated the potential of phenoxyacetic acid derivatives as anti-cancer agents. The proposed mechanisms include the induction of apoptosis and cell cycle arrest in cancer cells.[3]

Quantitative Data from Related Phenoxyacetic Acid Derivatives:

| Compound | Cell Line | IC₅₀ | Reference |

| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 µM | [3] |

| 2-amino benzamide derivative | HepG2 (Liver Cancer) | 3.84 ± 0.54 μM | [3] |

Anti-Diabetic Activity

Certain phenoxyacetic acid derivatives have been identified as agonists of the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment due to its role in glucose-stimulated insulin secretion.[4]

Quantitative Data from a Related Phenoxyacetic Acid Derivative:

| Compound | Biological Target/Assay | EC₅₀ / Activity | Reference |

| Phenoxyacetic acid derivative 16 | FFA1 Agonist Activity | 43.6 nM | [4] |

Anti-Mycobacterial Activity

The phenoxyacetic acid scaffold has also been utilized in the development of anti-mycobacterial agents.[5]

Experimental Protocols

The following are generalized experimental protocols based on methodologies reported for the synthesis and biological evaluation of related phenoxyacetic acid derivatives. These can serve as a starting point for the investigation of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

General Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

This protocol is a generalized procedure based on the Williamson ether synthesis, a common method for preparing phenoxyacetic acids.

Materials:

-

2-Bromo-4,6-dimethylphenol

-

Ethyl bromoacetate or chloroacetic acid[6]

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., acetone, ethanol, water)[6]

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve 2-Bromo-4,6-dimethylphenol in the chosen solvent.

-

Add the base to the solution and stir to form the corresponding phenoxide.

-

Add ethyl bromoacetate or chloroacetic acid dropwise to the reaction mixture.[6]

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

If an ester was used, hydrolyze it by adding a solution of sodium hydroxide and stirring at room temperature or with gentle heating.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the crude (2-Bromo-4,6-dimethylphenoxy)acetic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.

In Vitro Anti-Inflammatory Assay (COX-2 Inhibition Assay)

This protocol describes a method to assess the inhibitory activity of the compound against the COX-2 enzyme.

Materials:

-

(2-Bromo-4,6-dimethylphenoxy)acetic acid

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

A suitable buffer (e.g., Tris-HCl)

-

A detection reagent for prostaglandin E2 (PGE2) (e.g., EIA kit)

-

A positive control (e.g., celecoxib)

Procedure:

-

Prepare a stock solution of (2-Bromo-4,6-dimethylphenoxy)acetic acid in a suitable solvent (e.g., DMSO).

-

In a microplate, add the COX-2 enzyme, the buffer, and various concentrations of the test compound or the positive control.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop the reaction by adding a stopping solution (e.g., a solution of HCl).

-

Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Anti-Cancer Assay (MTT Assay)

This protocol outlines a method to evaluate the cytotoxic effects of the compound on a cancer cell line.

Materials:

-

(2-Bromo-4,6-dimethylphenoxy)acetic acid

-

A cancer cell line (e.g., HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

A positive control (e.g., doxorubicin)

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of (2-Bromo-4,6-dimethylphenoxy)acetic acid or the positive control for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Visualizations

Potential Synthetic Pathway

Caption: Generalized synthetic workflow for (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Potential Anti-Inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the COX-2 pathway by the target compound.

General Workflow for In Vitro Biological Evaluation

Caption: A general workflow for the initial biological evaluation of the target compound.

Conclusion

While direct evidence for the research applications of (2-Bromo-4,6-dimethylphenoxy)acetic acid is currently lacking, the extensive body of research on structurally related phenoxyacetic acid derivatives provides a strong rationale for its investigation in several key therapeutic areas. This guide offers a framework for initiating such research, including potential biological targets, supportive data from analogous compounds, and generalized experimental protocols. Further studies are warranted to elucidate the specific biological profile of (2-Bromo-4,6-dimethylphenoxy)acetic acid and determine its potential as a lead compound in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]

The Dawn of a New Era in Selective Weed Control: A Technical Guide to the Discovery and History of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

The discovery of phenoxyacetic acid and its derivatives marks a pivotal moment in agricultural science and chemical biology. This in-depth technical guide explores the seminal discovery of this class of compounds, their historical development into the first selective herbicides, and their broader applications, providing detailed experimental protocols, quantitative data, and a molecular look at their mechanism of action.

The Genesis of a Molecule: The Discovery and Synthesis of Phenoxyacetic Acid

Phenoxyacetic acid (PAA) itself is not herbicidally active but serves as the foundational scaffold for a vast array of biologically active derivatives.[1] Its first reported synthesis dates back to 1880.[1] The most common and historically significant method for its preparation is the Williamson ether synthesis, a robust and versatile reaction in organic chemistry.

The Williamson Ether Synthesis: A Cornerstone Reaction

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion (in this case, a phenoxide) displaces a halide from an alkyl halide to form an ether.[2][3]

Reaction Mechanism:

-

Deprotonation of Phenol: Phenol is treated with a strong base, such as sodium hydroxide (NaOH), to form the sodium phenoxide salt. The phenoxide ion is a potent nucleophile.

-

Nucleophilic Attack: The phenoxide ion then attacks the electrophilic carbon of chloroacetic acid (or its salt), displacing the chloride ion and forming the ether linkage.

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅ONa + H₂O C₆H₅ONa + ClCH₂COOH → C₆H₅OCH₂COONa + NaCl C₆H₅OCH₂COONa + HCl → C₆H₅OCH₂COOH + NaCl

The Herbicide Revolution: Chlorinated Phenoxyacetic Acid Derivatives

The true impact of phenoxyacetic acid chemistry was realized during World War II with the discovery of its chlorinated derivatives, which ushered in the era of selective herbicides. These compounds could control broadleaf weeds in cereal crops without harming the crops themselves.[4][5]

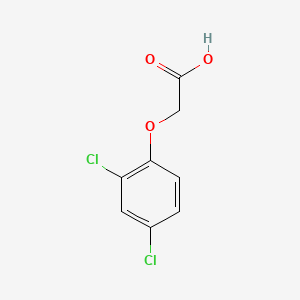

2,4-Dichlorophenoxyacetic Acid (2,4-D): The First Selective Herbicide

Discovered during World War II and commercially released in 1946, 2,4-D was the first successful selective herbicide, revolutionizing agriculture.[4][6] It is synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid.

MCPA (2-methyl-4-chlorophenoxyacetic acid)

Developed around the same time as 2,4-D, MCPA is another widely used phenoxy herbicide. It is synthesized from 2-methyl-4-chlorophenol and chloroacetic acid.[7]

Experimental Protocols: Synthesizing the Pillars of Modern Herbicides

The following are detailed experimental protocols for the synthesis of key phenoxyacetic acid derivatives, compiled from various historical and patented methods.

Synthesis of Phenoxyacetic Acid

This protocol is based on the Williamson ether synthesis.

Materials:

-

Phenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol (optional, as a solvent)

Procedure:

-

In a reaction vessel, dissolve 45 mmol of sodium hydroxide in a mixture of 15 mL of deionized water and 5 mL of ethanol with stirring at room temperature.[8]

-

Slowly add 45 mmol of phenol to the solution and continue stirring for 20 minutes to form sodium phenoxide.[8]

-

In a separate beaker, dissolve 55 mmol of monochloroacetic acid in 15 mL of deionized water in an ice-water bath.[8] Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[8]

-

Add the sodium chloroacetate solution to the sodium phenoxide solution.[8]

-

Reflux the mixture at 102°C for 5 hours.[8]

-

After cooling to room temperature, acidify the mixture to a pH of 1-2 with 2.0 mol·L⁻¹ HCl to precipitate the phenoxyacetic acid.[8]

-

Filter the white precipitate, wash it three times with dilute hydrochloric acid, and dry at 60°C.[8]

-

For purification, the crude product can be dispersed in 100 mL of heated deionized water, the pH adjusted to 8.0 with a saturated potassium carbonate solution, and filtered. The filtrate is then acidified again with 2.0 mol·L⁻¹ HCl to precipitate the purified phenoxyacetic acid. The product is then filtered, washed, and dried.[8]

Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

This protocol involves the condensation of 2,4-dichlorophenol with chloroacetic acid.

Materials:

-

2,4-Dichlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Prepare a solution of sodium 2,4-dichlorophenoxide by reacting 2,4-dichlorophenol with an equimolar amount of sodium hydroxide in water.[9]

-

Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid with an equimolar amount of sodium hydroxide in water.[9]

-

In a reaction vessel, heat the sodium 2,4-dichlorophenoxide solution to approximately 100°C.[9]

-

Slowly add the sodium chloroacetate solution to the heated phenoxide solution.[9]

-

Maintain the reaction mixture at this temperature for a sufficient time to ensure complete reaction, while controlling the pH between 9 and 11.[9]

-

After the condensation is complete, cool the reaction mixture to allow the sodium salt of 2,4-D to precipitate.[9]

-

Filter the sodium 2,4-D salt and then acidify it with a strong acid, such as HCl, to precipitate the free acid form of 2,4-D.

-

Filter, wash, and dry the final product.

Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

This protocol describes the synthesis of MCPA by catalytic chlorination of 2-methylphenoxyacetic acid.

Materials:

-

2-Methylphenoxyacetic acid (MPA)

-

Chlorine (Cl₂)

-

Imidazole ionic liquid (as catalyst)

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

Dissolve o-methylphenoxyacetic acid (MPA) in a suitable organic solvent such as 1,2-dichloroethane.[10]

-

Add a catalytic amount of an imidazole ionic liquid.[10]

-

Introduce chlorine gas into the reaction mixture at a temperature between 30-70°C.[10]

-

Continue the reaction for 3-7 hours, monitoring the disappearance of the starting material.[10]

-

Once the reaction is complete, cool the mixture to 0-5°C to precipitate the product.[10]

-

Filter the solid product, which is 2-methyl-4-chlorophenoxyacetic acid (MCPA).[10]

Quantitative Data: Physicochemical Properties and Herbicidal Activity

The biological activity of phenoxyacetic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

Table 1: Physicochemical Properties of Key Phenoxyacetic Acid Herbicides

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Phenoxyacetic Acid | C₈H₈O₃ | 152.15 | 98-100 | 3.17 |

| 2,4-D | C₈H₆Cl₂O₃ | 221.04 | 138 | 2.73 |

| MCPA | C₉H₉ClO₃ | 200.62 | 114-118 | 3.07 |

| 2,4,5-T | C₈H₅Cl₃O₃ | 255.49 | 154-158 | 2.88 |

Source: Compiled from various sources, including[11][12]

Table 2: Comparative Herbicidal Activity (IC₅₀ values) of Novel Phenoxyacetate Derivatives

| Compound | Target Weed | IC₅₀ (mmol L⁻¹) - Root Growth | IC₅₀ (mmol L⁻¹) - Shoot Growth |

| 6b | Brassica campestris | ~0.0002 | ~0.0002 |

| 6c | Brassica campestris | ~0.0002 | ~0.0002 |

| 6c | Rice | 0.000085 | - |

Source:[13] Note: Compounds 6b and 6c are novel longifolene-derived ammonium phenoxyacetates.

Mechanism of Action: Mimicking a Plant's Own Growth Signals

Phenoxy herbicides act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][14] At herbicidal concentrations, these synthetic auxins overload the plant's natural hormonal balance, leading to uncontrolled and disorganized growth, and ultimately, death of susceptible broadleaf plants.[14][15]

The key steps in the auxin signaling pathway disrupted by phenoxy herbicides are:

-

Perception: Synthetic auxins bind to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[16][17]

-

Derepression of Transcription: This binding promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for degradation by the 26S proteasome.[16][17]

-

Gene Activation: The degradation of Aux/IAA repressors releases Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of genes, leading to their transcription.[16][17]

-

Uncontrolled Growth: The massive and unregulated expression of auxin-responsive genes leads to a cascade of physiological effects, including epinasty (downward bending of leaves), stem twisting, and ultimately, cell death.[15]

Beyond Herbicides: The Versatility of the Phenoxyacetic Acid Scaffold

The utility of phenoxyacetic acid extends beyond agriculture. A notable example is its role in the production of antibiotics.

Penicillin V: An Orally Active Antibiotic

The discovery that adding phenoxyacetic acid to the fermentation broth of Penicillium chrysogenum leads to the production of phenoxymethylpenicillin (Penicillin V) was a significant advancement in medicine.[18][19] Unlike Penicillin G, Penicillin V is acid-stable and can therefore be administered orally.[20]

Fermentation Protocol for Penicillin V Production:

-

Microorganism: A high-yielding strain of Penicillium chrysogenum.

-

Fermentation Medium: Typically contains a carbon source (e.g., glucose), a nitrogen source, and various mineral salts.

-

Precursor: Phenoxyacetic acid is added to the fermentation medium.

-

Conditions: The fermentation is carried out in large, aerated, and agitated tanks at a controlled temperature (around 25-27°C) and pH (maintained between 6.5 and 7.5).[21] The process is typically a fed-batch culture, with nutrients and the precursor fed over time to maximize production.[21]

Conclusion

The journey of phenoxyacetic acid and its derivatives, from a simple organic molecule to a cornerstone of modern agriculture and medicine, is a testament to the power of chemical synthesis and biological screening. The development of selective herbicides like 2,4-D and MCPA not only revolutionized weed management but also laid the groundwork for the development of countless other agrochemicals. The enduring legacy of these compounds continues to shape research in plant science, drug discovery, and synthetic chemistry, highlighting the profound impact that a single chemical scaffold can have on science and society.

References

- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Herbicide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Herbicide | History, Types, Application, & Facts | Britannica [britannica.com]

- 7. MCPA - Wikipedia [en.wikipedia.org]

- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents [patents.google.com]

- 10. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CK12-Foundation [flexbooks.ck12.org]

- 15. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 16. researchgate.net [researchgate.net]

- 17. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EP0944729A1 - Process for the production of penicillin g or v, cephalosporin g or v, and derivatives thereof - Google Patents [patents.google.com]

- 19. US20020058302A1 - Process for the fermentative production of penicillin - Google Patents [patents.google.com]

- 20. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]

- 21. ramauniversity.ac.in [ramauniversity.ac.in]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with a Williamson ether synthesis to form an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid product.

Reaction Scheme

The overall synthesis pathway is as follows:

Step 1: Williamson Ether Synthesis

2-Bromo-4,6-dimethylphenol reacts with ethyl bromoacetate in the presence of a base to form ethyl (2-bromo-4,6-dimethylphenoxy)acetate.

Step 2: Hydrolysis

The ethyl (2-bromo-4,6-dimethylphenoxy)acetate intermediate is hydrolyzed to produce (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Quantitative Data Summary

The following table summarizes the reactants and their respective quantities for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

| Step | Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Quantity |

| 1 | 2-Bromo-4,6-dimethylphenol | C₈H₉BrO | 201.06 | 1.0 | User-defined |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.2 | Calculated | |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | Calculated | |

| Acetone | C₃H₆O | 58.08 | - | Sufficient Volume | |

| 2 | Ethyl (2-bromo-4,6-dimethylphenoxy)acetate | C₁₂H₁₅BrO₃ | 287.15 | 1.0 | From Step 1 |

| Sodium Hydroxide | NaOH | 40.00 | 3.0 | Calculated | |

| Ethanol/Water | C₂H₅OH / H₂O | - | - | Sufficient Volume | |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | To pH ~2 |

Experimental Protocols

Step 1: Synthesis of Ethyl (2-bromo-4,6-dimethylphenoxy)acetate

This procedure is adapted from standard Williamson ether synthesis protocols.

Materials:

-

2-Bromo-4,6-dimethylphenol

-

Anhydrous potassium carbonate

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2-Bromo-4,6-dimethylphenol (1.0 eq.).

-

Add anhydrous potassium carbonate (2.0 eq.) and a sufficient volume of acetone to dissolve the phenol.

-

Stir the mixture at room temperature for 20 minutes.

-

Add ethyl bromoacetate (1.2 eq.) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl (2-bromo-4,6-dimethylphenoxy)acetate. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Hydrolysis of Ethyl (2-bromo-4,6-dimethylphenoxy)acetate

This procedure outlines the saponification of the ester to the carboxylic acid.

Materials:

-

Crude ethyl (2-bromo-4,6-dimethylphenoxy)acetate

-

Sodium hydroxide

-

Ethanol

-

Water

-

Concentrated hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter flask

Procedure:

-

Dissolve the crude ethyl (2-bromo-4,6-dimethylphenoxy)acetate (1.0 eq.) in a mixture of ethanol and water in a round-bottom flask.

-

Add sodium hydroxide (3.0 eq.) to the solution.

-

Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring to acidify the mixture to a pH of approximately 2. A precipitate of (2-Bromo-4,6-dimethylphenoxy)acetic acid should form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with cold water to remove any inorganic salts.

-

Dry the product, which can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

Visualizations

The following diagram illustrates the workflow for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Caption: Workflow for the synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

References

High-Yield Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the high-yield synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid, a valuable intermediate in the development of novel pharmaceutical compounds. The described methodology is based on a two-step process involving an initial O-alkylation of 2-Bromo-4,6-dimethylphenol with an alkyl bromoacetate, followed by the hydrolysis of the resulting ester. This approach is designed to be efficient and scalable for laboratory and potential pilot-plant applications.

Reaction Scheme

The overall synthetic pathway is illustrated below:

Step 1: O-Alkylation

2-Bromo-4,6-dimethylphenol reacts with ethyl bromoacetate in the presence of a base to form ethyl (2-Bromo-4,6-dimethylphenoxy)acetate.

Step 2: Hydrolysis

The ethyl (2-Bromo-4,6-dimethylphenoxy)acetate intermediate is then hydrolyzed under basic conditions to yield the final product, (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Data Presentation

The following table summarizes the key quantitative data for the optimized two-step synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid.

| Step | Reagent | Molar Equiv. | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1. O-Alkylation | 2-Bromo-4,6-dimethylphenol | 1.0 | Acetonitrile | Reflux | 18 | ~90% |

| Ethyl bromoacetate | 1.2 | |||||

| Potassium Carbonate | 3.0 | |||||

| 2. Hydrolysis | Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate | 1.0 | 3 M NaOH (aq) | Reflux | 12 | ~95% |

Experimental Protocols

Materials and Equipment:

-

2-Bromo-4,6-dimethylphenol

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and stir bars

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Safety Precautions:

-

Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Step 1: Synthesis of Ethyl (2-Bromo-4,6-dimethylphenoxy)acetate

This procedure details the O-alkylation of 2-Bromo-4,6-dimethylphenol using ethyl bromoacetate.

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4,6-dimethylphenol (1.0 eq).

-

Add anhydrous acetonitrile to the flask.

-

Add anhydrous potassium carbonate (3.0 eq) to the mixture.

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add ethyl bromoacetate (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl (2-Bromo-4,6-dimethylphenoxy)acetate. The crude product can be used in the next step without further purification.

Step 2: Synthesis of (2-Bromo-4,6-dimethylphenoxy)acetic acid (Hydrolysis)

This procedure describes the hydrolysis of the ester intermediate to the final carboxylic acid product.

-

Transfer the crude ethyl (2-Bromo-4,6-dimethylphenoxy)acetate from Step 1 to a 250 mL round-bottom flask.

-

Add a 3 M aqueous solution of sodium hydroxide (10 mL per 1 mmol of the starting phenol).

-

Heat the mixture to reflux with vigorous stirring for 12 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Bromo-4,6-dimethylphenoxy)acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

Visualizations

Synthetic Pathway

Caption: Synthetic route for (2-Bromo-4,6-dimethylphenoxy)acetic acid.

Experimental Workflow

Application Notes and Protocols for (2-Bromo-4,6-dimethylphenoxy)acetic acid as a Potential Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction